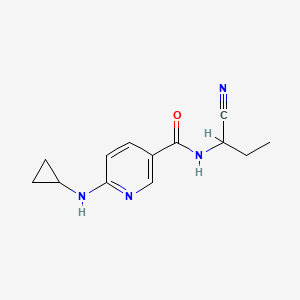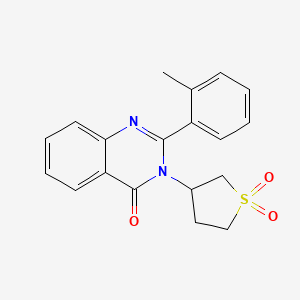
3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been investigated for its potential application in organic electronics, such as organic light-emitting diodes and organic field-effect transistors.
Mécanisme D'action
The mechanism of action of 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone has anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In addition, this compound has been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize and has a high yield. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Orientations Futures
There are several future directions for research on 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-microbial properties, and to explore its potential as a therapeutic agent. Another direction is to study its potential applications in organic electronics, such as organic light-emitting diodes and organic field-effect transistors. Additionally, future research could focus on understanding its mechanism of action and identifying its molecular targets.
Méthodes De Synthèse
The synthesis of 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone involves the condensation of 2-amino-3-methylbenzoic acid, 2-methylbenzaldehyde, and 3,4-dihydrothiophene-1,1-dioxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Propriétés
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-6-2-3-7-15(13)18-20-17-9-5-4-8-16(17)19(22)21(18)14-10-11-25(23,24)12-14/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMQUUHGVWSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2772291.png)
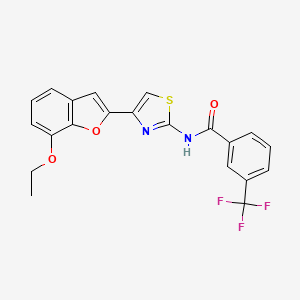
![N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2772296.png)
![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)
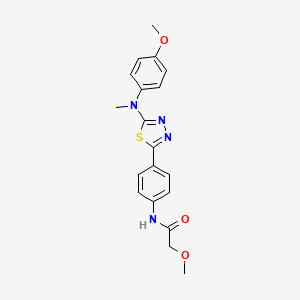
![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

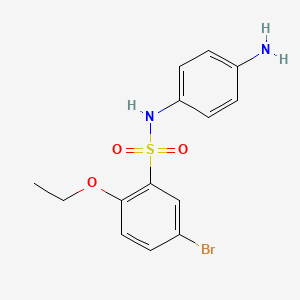
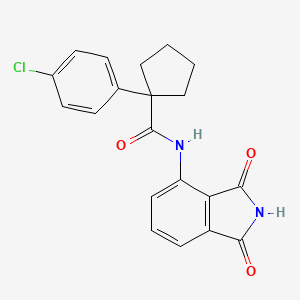
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)
